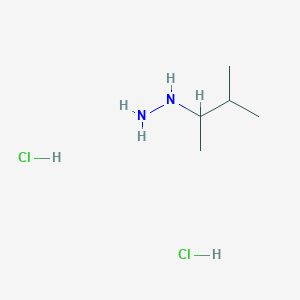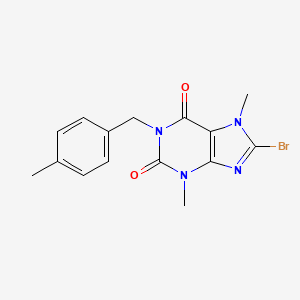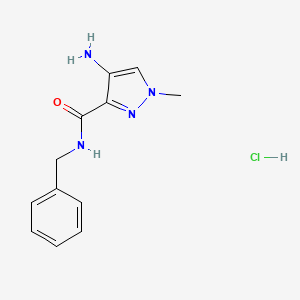
3-(1,3-dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole, also known as DIFE, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of carbazole derivatives and has a unique structure that makes it an attractive target for researchers.
Wissenschaftliche Forschungsanwendungen
Bromination of Carbazoles
Research by Smith et al. (1992) developed a method for the bromination of carbazoles, which could be relevant for modifying the electronic properties of compounds similar to "3-(1,3-dibenzyl-2-imidazolidinyl)-9-ethyl-9H-carbazole" for applications in materials science or pharmaceuticals (Smith et al., 1992).
Fluorescent and Thermoresponsive Polymers
Lessard, Ling, and Maríc (2012) investigated copolymers incorporating carbazole units, which displayed fluorescent and thermoresponsive properties. This suggests potential applications in smart materials and sensors (Lessard et al., 2012).
Catalysis Using Carbazole Derivatives
Özdemir et al. (2001) explored a water-soluble carbene complex for catalysis, demonstrating the utility of imidazolidine and carbazole derivatives in catalytic synthesis, which could be relevant for green chemistry applications (Özdemir et al., 2001).
Synthesis and Biological Evaluation of Imidazolidine Derivatives
Husain et al. (2013) synthesized and evaluated the biological activities of substituted-imidazolidine derivatives, indicating potential pharmaceutical applications for related compounds in anti-inflammatory and analgesic therapies (Husain et al., 2013).
Optical Properties of Carbazole Schiff Bases
Çiçek et al. (2018) synthesized and characterized novel carbazole Schiff bases, highlighting their potential in the development of organic light-emitting diodes (OLEDs) due to their promising optical properties (Çiçek et al., 2018).
Antimicrobial and Cytotoxicity Studies
Patil et al. (2010) conducted studies on benzyl-substituted N-heterocyclic carbene-silver complexes, demonstrating significant antimicrobial activity and cytotoxic effects against cancer cell lines, suggesting the utility of carbazole and imidazolidine derivatives in medicinal chemistry (Patil et al., 2010).
Eigenschaften
IUPAC Name |
3-(1,3-dibenzylimidazolidin-2-yl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3/c1-2-34-29-16-10-9-15-27(29)28-21-26(17-18-30(28)34)31-32(22-24-11-5-3-6-12-24)19-20-33(31)23-25-13-7-4-8-14-25/h3-18,21,31H,2,19-20,22-23H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOMGVPCDWDCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,4-Dichlorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726482.png)

![1-(2,5-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2726486.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(propylamino)formamide](/img/structure/B2726489.png)


![8-[(Piperazin-1-yl)methyl]quinoline trihydrochloride](/img/structure/B2726495.png)


![N-(3,5-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2726498.png)

